molecular formula C9H13N3O B1476319 1-(3-aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2091564-62-2

1-(3-aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Cat. No.: B1476319
CAS No.: 2091564-62-2
M. Wt: 179.22 g/mol
InChI Key: LHOXQMQJPBJWQS-UHFFFAOYSA-N
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Description

1-(3-aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • The compound has been utilized in the synthesis of novel aminoethanes, demonstrating the potential for creating diverse heteroaryl compounds. This includes the preparation of (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethanamines and their derivatives, showcasing its utility in developing new chemical entities (Svete et al., 2015).

Enantioselective Addition in Organic Synthesis

  • The compound is also involved in the synthesis of chiral aminophenols based on proline. These compounds have been used as ligands in enantioselective addition reactions, which is a critical process in asymmetric synthesis, indicating its relevance in stereoselective organic synthesis (Ge et al., 2010).

Catalytic Synthesis Applications

  • In catalytic synthesis, the compound has been applied in the preparation of pyrrolin-4-ones, using gold(I)-catalyzed cyclization/nucleophilic substitution. This highlights its role in facilitating complex chemical transformations, which is vital in synthetic chemistry (Miaskiewicz et al., 2016).

Antiviral and Antimicrobial Research

  • The compound's derivatives have shown marginal antiviral activity against HIV, indicating its potential in medicinal chemistry and pharmaceutical research (Wigerinck et al., 1990). Furthermore, novel derivatives synthesized from this compound have exhibited significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014).

Ligand Design and Metal Complexation

  • Its derivatives have been used in the design of ligands for metal complexation, such as in the reaction with copper(II) and cadmium(II) chlorides. This is indicative of its application in coordination chemistry and the development of metal-organic frameworks (Mardani et al., 2019).

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-pyrrol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-5-12(6-8)9(13)7-11-3-1-2-4-11/h1-4,8H,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOXQMQJPBJWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Reactant of Route 6
1-(3-aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

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